Aminoacyl tRNA synthetase-IN-1

Beschreibung

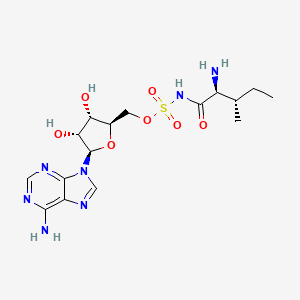

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKZHDGLJXVNIT-VBJYJYTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aminoacyl tRNA Synthetase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl tRNA synthetase-IN-1 is a potent and selective inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein biosynthesis. This guide provides a comprehensive overview of its mechanism of action, drawing from available scientific literature and patent documentation. The inhibitor functions as a high-affinity mimic of the isoleucyl-adenylate intermediate, effectively blocking the catalytic cycle of IleRS and leading to the cessation of protein synthesis and bacterial growth. This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this compound.

Introduction to Aminoacyl-tRNA Synthetases as Drug Targets

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA molecule. This process, known as aminoacylation or tRNA charging, is fundamental for the accurate translation of the genetic code. The fidelity of this reaction is crucial for cellular viability, making aaRSs attractive targets for the development of antimicrobial agents. Because there are significant structural differences between bacterial and human aaRSs, it is possible to design inhibitors that selectively target the bacterial enzymes.

This compound belongs to a class of compounds known as aminoacyl-sulfamoyladenosines (aaSAs). These molecules are designed as stable analogs of the highly reactive aminoacyl-adenylate intermediate formed during the aminoacylation reaction.

The Molecular Mechanism of Action of this compound

The canonical reaction catalyzed by isoleucyl-tRNA synthetase involves two main steps:

-

Amino Acid Activation: Isoleucine (Ile) reacts with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate and pyrophosphate (PPi).

-

tRNA Charging: The activated isoleucine is then transferred from Ile-AMP to the 3'-end of its cognate tRNA, tRNAIle, releasing AMP.

This compound is a synthetic molecule with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate. Its structure comprises three key moieties: an adenosine group, an L-isoleucine residue, and a sulfamoyl linker. This structure is designed to mimic the transient Ile-AMP intermediate.

The core of its mechanism of action lies in its ability to act as a competitive inhibitor of IleRS. The sulfamoyl group in this compound replaces the unstable phosphate-carboxylate anhydride linkage in the natural Ile-AMP intermediate. This substitution results in a stable molecule that binds tightly to the active site of bacterial IleRS but cannot be further processed in the catalytic cycle. By occupying the active site, this compound prevents the binding of the natural substrates, isoleucine and ATP, thereby halting the production of charged tRNAIle. The depletion of isoleucyl-tRNAIle leads to a stall in ribosomal protein synthesis, ultimately resulting in bacterial growth inhibition.

Quantitative Inhibitory Data

This compound is a potent inhibitor of bacterial IleRS. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The following table summarizes the available data for this class of compounds as described in the patent literature from Cubist Pharmaceuticals.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Escherichia coli IleRS | 0.4 - 135 nM | [1] |

| MIC | Staphylococcus aureus | 1 - 500 µg/mL | [1] |

| MIC | Staphylococcus epidermidis | 1 - 500 µg/mL | [1] |

| MIC | Streptococcus pyogenes | 0.5 - 16 µg/mL | [1] |

Note: The ranges represent the values for a series of aminoacyl sulfamoyladenosine inhibitors described in the patent, including the class to which this compound belongs.

Experimental Protocols

The characterization of this compound involves several key experiments to determine its inhibitory properties. The following sections detail the general methodologies employed.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

The in vitro inhibitory activity of this compound against bacterial IleRS is typically determined using a radiolabel-based aminoacylation assay.

Principle: This assay measures the amount of radiolabeled isoleucine incorporated into its cognate tRNA in the presence of IleRS and varying concentrations of the inhibitor.

Materials:

-

Purified bacterial Isoleucyl-tRNA synthetase (IleRS)

-

[3H]-L-isoleucine or [14C]-L-isoleucine

-

Total tRNA or purified tRNAIle

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled isoleucine, and tRNA.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the purified IleRS enzyme.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

-

Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the whole-cell antibacterial activity of the compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Growth medium (e.g., Mueller-Hinton broth)

-

This compound at various concentrations

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the inhibitor that shows no visible bacterial growth.

Downstream Signaling and Cellular Effects

Inhibition of an aminoacyl-tRNA synthetase by compounds like this compound leads to an accumulation of uncharged tRNAs within the bacterial cell. This accumulation is a signal of amino acid starvation and can trigger a cascade of downstream cellular responses. In many bacteria, this is known as the stringent response, which is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). The stringent response leads to a global downregulation of transcription and translation, conserving resources and helping the bacterium to survive under nutrient-limiting conditions. The primary cellular effect of this compound is therefore the inhibition of protein synthesis, leading to bacteriostasis or, at higher concentrations, bactericidal effects.

Conclusion

This compound is a potent and selective inhibitor of bacterial isoleucyl-tRNA synthetase. Its mechanism of action is well-defined, acting as a stable mimic of the isoleucyl-adenylate intermediate to competitively inhibit the enzyme. This leads to the depletion of charged tRNAIle and the subsequent cessation of protein synthesis, which is detrimental to bacterial survival. The data from in vitro enzyme assays and whole-cell antibacterial testing demonstrate its potential as an antimicrobial agent. Further research and development in this class of inhibitors could lead to novel therapeutic options for combating bacterial infections.

References

An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibitor AARS-IN-1

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AARS-IN-1, a potent and selective inhibitor of Leucyl-tRNA synthetase (LeuRS). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Aminoacyl-tRNA Synthetases as Drug Targets

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code.[1][2][3] They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[4][5][6] The inhibition of these enzymes leads to the cessation of protein synthesis and subsequent cell death, making them attractive targets for the development of novel antimicrobial agents.[7][8][9] The existence of structural differences between prokaryotic and eukaryotic aaRSs allows for the design of selective inhibitors, minimizing off-target effects in humans.

Discovery of AARS-IN-1

AARS-IN-1 was identified through a high-throughput screening campaign of a diverse chemical library against Escherichia coli Leucyl-tRNA synthetase (LeuRS). The screening aimed to identify compounds that could inhibit the aminoacylation activity of the enzyme. Initial hits were further optimized through a structure-based drug design approach, leveraging the crystal structure of E. coli LeuRS to improve potency and selectivity. AARS-IN-1 emerged as a lead candidate due to its potent inhibitory activity against the bacterial enzyme and favorable selectivity profile over the human counterpart.

Synthesis Pathway of AARS-IN-1

The synthesis of AARS-IN-1 is a multi-step process, which is outlined below. The pathway is designed for efficiency and scalability, allowing for the production of sufficient quantities for preclinical and clinical studies.

Quantitative Biological Data

The biological activity of AARS-IN-1 was evaluated through a series of in vitro assays. The data demonstrates the inhibitor's potency and selectivity.

| Parameter | E. coli LeuRS | S. aureus LeuRS | Human Cytoplasmic LeuRS | Human Mitochondrial LeuRS |

| IC50 (nM) | 1.6 | 25 | >10,000 | >10,000 |

| Ki (nM) | 0.9 | 15 | Not Determined | Not Determined |

| Mechanism of Inhibition | Competitive (with respect to ATP) | Competitive (with respect to ATP) | Not Applicable | Not Applicable |

Table 1: In vitro inhibitory activity of AARS-IN-1 against various Leucyl-tRNA synthetases.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli (ATCC 25922) | 0.5 |

| Staphylococcus aureus (ATCC 29213) | 1 |

| Streptococcus pneumoniae (ATCC 49619) | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | 16 |

Table 2: Minimum Inhibitory Concentration (MIC) of AARS-IN-1 against various bacterial strains.

Experimental Protocols

This assay measures the first step of the aminoacylation reaction, which is the ATP-dependent activation of leucine.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10 mM L-leucine, 2 mM ATP, and 0.05 µCi/µL [³²P]PPi.

-

Enzyme and Inhibitor Incubation: Add purified E. coli LeuRS to the reaction mixture with varying concentrations of AARS-IN-1 (or DMSO as a control). Incubate at 37°C for 10 minutes.

-

Reaction Initiation and Termination: Initiate the reaction by adding ATP. After 15 minutes at 37°C, terminate the reaction by adding a solution of 1% activated charcoal in 0.1 M pyrophosphate and 5% perchloric acid.

-

Measurement: Wash the charcoal with water to remove unincorporated [³²P]PPi. Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of AARS-IN-1 and determine the IC₅₀ value by fitting the data to a dose-response curve.

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB). Dilute the cultures to a final concentration of 5 x 10⁵ CFU/mL.

-

Serial Dilution of AARS-IN-1: Prepare a two-fold serial dilution of AARS-IN-1 in a 96-well microtiter plate using CAMHB.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of AARS-IN-1 that completely inhibits visible bacterial growth.

Mechanism of Action

AARS-IN-1 acts as a competitive inhibitor of Leucyl-tRNA synthetase with respect to ATP. It binds to the ATP-binding site within the catalytic domain of the enzyme, preventing the formation of the leucyl-adenylate intermediate. This blockage of the first step of the aminoacylation reaction effectively halts protein synthesis.

Conclusion

AARS-IN-1 is a potent and selective inhibitor of bacterial Leucyl-tRNA synthetase with promising antibacterial activity. Its well-defined mechanism of action and favorable in vitro profile make it a strong candidate for further preclinical development as a novel antibiotic. The detailed synthetic and experimental protocols provided in this guide will facilitate further research and development of this and similar compounds.

References

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacyl-tRNA synthetases: Structure, function, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 5. The pathophyiological role of aminoacyl-tRNA synthetases in digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoacyl-tRNA Synthetases [labome.com]

- 7. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. target.re.kr [target.re.kr]

A Comprehensive Technical Guide to Aminoacyl-tRNA Synthetase-IN-1 and its Role in Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are a clinically validated class of antibacterial targets due to their essential role in protein synthesis. These enzymes are responsible for the faithful attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code. Inhibition of a specific aaRS leads to a depletion of its corresponding charged tRNA, causing ribosome stalling and subsequent cessation of protein synthesis, ultimately resulting in bacterial cell growth arrest. This technical guide provides an in-depth overview of Aminoacyl-tRNA Synthetase-IN-1 (AARS-IN-1), a potent and selective inhibitor of a bacterial aaRS. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols for its characterization, and visualize the associated cellular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel antibacterial agents targeting protein synthesis.

Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Aminoacyl-tRNA synthetases have emerged as attractive targets for several key reasons:

-

Essentiality: aaRSs are indispensable for bacterial viability, as their function is central to protein biosynthesis.[1][2]

-

Universality and Diversity: While universally present in all living organisms, significant structural differences exist between bacterial and mammalian aaRSs, allowing for the development of selective inhibitors.[3]

-

Validated Target: The clinical success of mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), validates this enzyme class as a druggable target.[1][3][4]

AARS-IN-1 is a selective inhibitor of a specific bacterial aminoacyl-tRNA synthetase, demonstrating potent antibacterial activity. Its mechanism of action is centered on the competitive inhibition of the enzyme's active site, preventing the charging of its cognate tRNA and thereby halting protein synthesis.

Mechanism of Action of AARS-IN-1

The canonical function of an aminoacyl-tRNA synthetase involves a two-step reaction:

-

Amino Acid Activation: The specific amino acid (AA) and ATP bind to the active site of the synthetase, leading to the formation of an aminoacyl-adenylate (AA-AMP) intermediate and the release of pyrophosphate (PPi).

-

tRNA Charging: The activated amino acid is then transferred from the AA-AMP intermediate to the 3' end of its cognate tRNA, releasing AMP and resulting in a charged aminoacyl-tRNA (AA-tRNA).

AARS-IN-1 acts as a competitive inhibitor, binding to the active site of the target aaRS and preventing the binding of the natural amino acid substrate. This inhibition blocks the first step of the aminoacylation reaction, leading to a depletion of the specific charged tRNA. The uncharged tRNA can still bind to the A-site of the ribosome, but the absence of the amino acid stalls the process of peptide bond formation and elongation, leading to a global shutdown of protein synthesis.

Signaling Pathway of AARS-IN-1 Action

Caption: Mechanism of action of Aminoacyl tRNA synthetase-IN-1.

Quantitative Data for AARS-IN-1

The potency and spectrum of activity of AARS-IN-1 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Target Organism | Target Enzyme | AARS-IN-1 IC50 (nM) |

| Staphylococcus aureus | Isoleucyl-tRNA Synthetase (IleRS) | 9.25 |

| Escherichia coli | Isoleucyl-tRNA Synthetase (IleRS) | 15.5 |

| Streptococcus pneumoniae | Isoleucyl-tRNA Synthetase (IleRS) | 11.8 |

| Homo sapiens | Isoleucyl-tRNA Synthetase (IleRS) | > 4040 |

Data presented is representative for a potent bacterial IleRS inhibitor.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | AARS-IN-1 MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.12 |

| Staphylococcus aureus (MRSA) | 0.12 |

| Streptococcus pyogenes | 0.06 |

| Haemophilus influenzae | 0.25 |

| Escherichia coli | 8.0 |

Data is representative of a broad-spectrum aaRS inhibitor with potent activity against Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AARS-IN-1.

Aminoacyl-tRNA Synthetase Inhibition Assay (Radiometric)

This assay measures the ability of an inhibitor to prevent the charging of a radiolabeled amino acid onto its cognate tRNA.

Materials:

-

Purified target Aminoacyl-tRNA Synthetase

-

Cognate tRNA

-

Radiolabeled amino acid (e.g., [3H]-Isoleucine)

-

ATP, MgCl2, DTT

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, and the radiolabeled amino acid.

-

Add varying concentrations of AARS-IN-1 (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified aaRS enzyme and cognate tRNA.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding ice-cold 10% TCA.

-

Precipitate the charged tRNA on ice for 30 minutes.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acid.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of AARS-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

AARS-IN-1 stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

Protocol:

-

Prepare serial two-fold dilutions of AARS-IN-1 in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted AARS-IN-1.

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of AARS-IN-1 that completely inhibits bacterial growth.

Experimental Workflow for AARS Inhibitor Discovery and Characterization

Caption: A typical workflow for the discovery of aaRS inhibitors.

Conclusion

Aminoacyl-tRNA Synthetase-IN-1 represents a promising lead compound in the development of novel antibacterial agents. Its potent and selective inhibition of a bacterial aminoacyl-tRNA synthetase effectively disrupts protein synthesis, leading to bacterial growth inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the discovery and characterization of new aaRS inhibitors. Further optimization of compounds like AARS-IN-1, guided by detailed mechanistic and structural studies, holds the potential to deliver next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide on Determining the Target Specificity of Aminoacyl-tRNA Synthetase Inhibitors

A note on "Aminoacyl tRNA synthetase-IN-1": Publicly available scientific literature and databases lack specific data regarding the target profile, quantitative inhibitory activity, and detailed experimental characterization of the compound designated "this compound". While some vendors list it as a bacterial aminoacyl-tRNA synthetase (aaRS) inhibitor, comprehensive studies detailing its specificity are not accessible. Therefore, this guide will focus on the established principles and methodologies for determining the target specificity of any novel aaRS inhibitor, providing a framework for the characterization of compounds like this compound.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the precise charging of transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis.[1] This fundamental role in cellular viability has made them attractive targets for the development of novel therapeutics, including antibiotics, antifungals, and anticancer agents.[2] The high degree of conservation in the active sites of aaRSs across different species, and even between the 20 distinct human aaRSs, presents a significant challenge in developing inhibitors with high target specificity. Off-target inhibition can lead to toxicity and other adverse effects. Consequently, a rigorous and multi-faceted approach is required to fully characterize the target engagement and selectivity of any new aaRS inhibitor.

This technical guide provides an in-depth overview of the key experimental protocols and data analysis strategies employed to determine the target specificity of aaRS inhibitors. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of this important class of molecules.

Data Presentation: Quantifying Inhibitor Specificity

A crucial aspect of characterizing an aaRS inhibitor is to quantify its potency against a panel of different aaRSs. This is typically presented as a table of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. An ideal inhibitor will show high potency against its intended target and significantly lower or no activity against other aaRSs.

| Aminoacyl-tRNA Synthetase | Representative Inhibitor Example | IC50 (µM) | Reference |

| Isoleucyl-tRNA Synthetase (IleRS) | Mupirocin (against S. aureus IleRS) | 0.0007 - 0.003 | [3] |

| Leucyl-tRNA Synthetase (LeuRS) | Epetraborole (GSK2251052) | 0.31 | [4] |

| Threonyl-tRNA Synthetase (ThrRS) | Borrelidin analog | (Varies) | [2] |

| Prolyl-tRNA Synthetase (ProRS) | Halofuginone | (Varies) | [5] |

| Methionyl-tRNA Synthetase (MetRS) | REP3123 | <0.01 | [4] |

| ... (other 15 aaRSs) | (Hypothetical Inhibitor X) | >100 | - |

Experimental Protocols

A combination of in vitro biochemical assays and cell-based assays is essential to build a complete picture of an inhibitor's target specificity and mechanism of action.

These assays directly measure the effect of an inhibitor on the enzymatic activity of purified aaRSs.

a) ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate and pyrophosphate (PPi). The reverse of this reaction, the exchange of radiolabeled PPi into ATP, is dependent on the presence of the specific amino acid and the cognate synthetase.

-

Principle: In the presence of the cognate amino acid, the aaRS catalyzes the exchange of 32P from [32P]PPi into ATP. The amount of [γ-32P]ATP formed is proportional to the enzyme's activity.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., HEPES-KOH pH 7.5), MgCl2, DTT, BSA, ATP, the specific amino acid, and [32P]PPi.

-

Add the purified aaRS enzyme to initiate the reaction.

-

Incubate for a defined period at the optimal temperature (e.g., 37°C).

-

Quench the reaction by adding a solution of activated charcoal in acid, which binds nucleotides (ATP) but not free pyrophosphate.

-

Wash the charcoal to remove unbound [32P]PPi.

-

Quantify the radioactivity of the charcoal-bound [γ-32P]ATP using liquid scintillation counting.

-

To determine the IC50, perform the assay with a fixed concentration of enzyme and substrates and varying concentrations of the inhibitor.

-

b) Aminoacylation Assay (tRNA Charging Assay)

This assay measures the overall enzymatic reaction, the attachment of an amino acid to its cognate tRNA.

-

Principle: A radiolabeled amino acid is attached to its cognate tRNA by the aaRS. The resulting radiolabeled aminoacyl-tRNA is then precipitated and quantified.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer, MgCl2, DTT, ATP, purified tRNA, and a radiolabeled amino acid (e.g., [3H]-Leucine or [14C]-Isoleucine).

-

Initiate the reaction by adding the purified aaRS enzyme.

-

Incubate for a defined period at the optimal temperature.

-

Stop the reaction by spotting aliquots onto filter paper discs and precipitating the macromolecules (including the charged tRNA) with trichloroacetic acid (TCA).

-

Wash the filters with TCA and ethanol to remove unreacted radiolabeled amino acid.

-

Dry the filters and measure the radioactivity using liquid scintillation counting.

-

Determine IC50 values by performing the assay with varying inhibitor concentrations.

-

These assays confirm that the inhibitor binds to its intended target in a cellular environment.

a) Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in cells and tissues.

-

Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.

-

Protocol Outline:

-

Treat intact cells with the inhibitor or a vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of the target aaRS remaining in the soluble fraction by a protein detection method such as Western blotting or mass spectrometry.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Signaling Pathways and Experimental Workflows

Inhibition of aaRSs can have downstream effects on cellular signaling pathways that sense amino acid availability. One of the most important of these is the mTORC1 (mechanistic target of rapamycin complex 1) pathway.

The following diagram illustrates the two-step reaction catalyzed by aaRSs.

Caption: The two-step catalytic cycle of aminoacyl-tRNA synthetases.

Leucyl-tRNA synthetase (LeuRS) has been shown to be a key sensor of leucine levels, and its activity is linked to the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation. Inhibition of LeuRS can therefore lead to the downregulation of mTORC1 signaling.

Caption: Simplified mTORC1 signaling pathway showing the role of LeuRS.

Conclusion

Determining the target specificity of a novel aminoacyl-tRNA synthetase inhibitor is a critical and complex process that requires a combination of in vitro and cellular assays. By systematically evaluating the inhibitory activity against a panel of purified aaRS enzymes and confirming target engagement in a cellular context, researchers can build a comprehensive profile of an inhibitor's selectivity. This information is paramount for the rational design and development of safe and effective aaRS-targeting therapeutics. The methodologies outlined in this guide provide a robust framework for the thorough characterization of new chemical entities, such as this compound, and for advancing the field of aaRS-based drug discovery.

References

- 1. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Chemical properties and structure of Aminoacyl tRNA synthetase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl tRNA synthetase-IN-1 is a potent inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS), a critical family of enzymes in protein biosynthesis. This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals involved in antibacterial drug discovery and development. This guide includes a compilation of its known chemical and physical properties, details of its mechanism of action, and available data on its inhibitory and antibacterial activities. Methodological insights into relevant assays are also provided to facilitate further research and evaluation of this compound.

Chemical Properties and Structure

This compound, also known by its CAS number 219931-45-0, is a synthetic molecule designed as an analogue of the aminoacyl-adenylate intermediate formed during the aminoacylation of tRNA.[1] Its structure features a sulfamoyl linkage, which mimics the pyrophosphate bond in the natural intermediate, conferring stability against hydrolysis.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅N₇O₇S | [1] |

| Molecular Weight | 459.5 g/mol | [1] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | [1] |

| CAS Number | 219931-45-0 | [3] |

| ChEMBL ID | CHEMBL1163069 | [1] |

| PubChem CID | 10095725 | [1] |

| XLogP3 | -2 | [1] |

| Topological Polar Surface Area | 226 Ų | [1] |

| Solubility | Soluble in DMSO (65 mg/mL) | [4] |

Mechanism of Action

This compound functions as a competitive inhibitor of bacterial aminoacyl-tRNA synthetases.[2] These enzymes catalyze the crucial first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA molecule. This process occurs in two steps: first, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, the transfer of the aminoacyl group to the tRNA.

This compound mimics the aminoacyl-adenylate intermediate and binds to the active site of the synthetase, competing with the natural substrates (amino acid and ATP).[2] By occupying the active site, it blocks the formation of the essential aminoacyl-tRNA, thereby inhibiting protein synthesis and halting bacterial growth.[2] The sulfamoyl linkage in the inhibitor makes it a stable, non-hydrolyzable analogue of the transition state, leading to potent inhibition.[2]

Biological Activity

This compound has demonstrated inhibitory activity against a range of bacterial species, including clinically relevant Gram-positive pathogens.

Enzymatic Inhibition

While specific IC₅₀ values for this compound against various bacterial synthetases are not widely published in readily accessible literature, a related compound from the same chemical class, an aminoacyl-sulfamoyl adenosine analogue, has been reported to have an IC₅₀ value of 59.2 nM. It is suggested that these types of inhibitors occupy the ATP and amino acid binding sites of the enzyme.

Antibacterial Activity

This compound is known to possess antibacterial activity against several Gram-positive and Gram-negative bacteria.[3][4]

Table 2: Known Antibacterial Spectrum of this compound

| Bacterial Species | Gram Stain | Activity |

| Staphylococcus aureus | Positive | Inhibitory |

| Enterococcus faecalis | Positive | Inhibitory |

| Escherichia coli | Negative | Inhibitory |

Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not available in the public domain at the time of this writing. The activity is described as "inhibitory" based on supplier information.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary scientific literature. Below is a generalized workflow for the characterization of such an inhibitor.

Aminoacyl-tRNA Synthetase Inhibition Assay (Generalized)

A common method to determine the inhibitory potency (IC₅₀) of a compound against an aminoacyl-tRNA synthetase is a radiometric assay that measures the amount of radiolabeled amino acid attached to its cognate tRNA.

Minimum Inhibitory Concentration (MIC) Assay (Generalized)

The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Conclusion

This compound is a promising lead compound in the development of novel antibacterial agents. Its mode of action, targeting the essential and highly conserved family of aminoacyl-tRNA synthetases, represents a validated strategy for antibiotic development. The data presented in this guide, compiled from available scientific and technical sources, provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully elucidate its spectrum of activity, pharmacokinetic and pharmacodynamic properties, and potential for therapeutic application. The experimental frameworks provided herein can serve as a starting point for such investigations.

References

The Pivotal Role of Aminoacyl-tRNA Synthetases in Bacterial Viability: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Canonical and Non-Canonical Functions, and Therapeutic Targeting

Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous family of enzymes essential for the survival of all living organisms, including bacteria. Their primary and most well-understood function is to catalyze the attachment of amino acids to their cognate transfer RNA (tRNA) molecules, a critical step in protein synthesis known as tRNA charging or aminoacylation. This canonical role places aaRSs at the heart of cellular life, ensuring the faithful translation of the genetic code. Beyond this fundamental process, a growing body of research has unveiled a range of non-canonical functions for these enzymes in bacteria, further highlighting their importance in maintaining cellular homeostasis and viability. This technical guide provides a comprehensive overview of the multifaceted roles of bacterial aaRSs, their significance as targets for antimicrobial drug development, and the experimental methodologies used to study them.

The Canonical Role: Gatekeepers of Protein Synthesis

The essentiality of aaRSs in bacteria stems from their central role in protein biosynthesis.[1][2] Each of the 20 standard amino acids has a corresponding aaRS that ensures the correct amino acid is ligated to its specific tRNA. This process occurs in a two-step reaction:

-

Amino Acid Activation: The aaRS binds to its cognate amino acid and an ATP molecule, catalyzing the formation of an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[3][4]

-

Aminoacyl Transfer: The activated amino acid is then transferred from the aminoacyl-adenylate to the 3' end of the corresponding tRNA molecule, releasing AMP.

The resulting aminoacyl-tRNA is then delivered to the ribosome, where it participates in the elongation of the polypeptide chain according to the mRNA template. The fidelity of this process is paramount; errors in aminoacylation can lead to the incorporation of incorrect amino acids into proteins, resulting in misfolded, non-functional, or even toxic proteins that can compromise cell viability.

To maintain this high level of accuracy, many aaRSs possess proofreading or editing mechanisms that can hydrolyze misactivated aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing).[1][5] This "double-sieve" mechanism ensures that only the correct amino acid is ultimately incorporated into the growing polypeptide chain.

Beyond Translation: The Non-Canonical Functions of Bacterial aaRSs

In addition to their housekeeping role in protein synthesis, bacterial aaRSs have been shown to participate in a variety of other cellular processes, often referred to as non-canonical or "moonlighting" functions. These diverse roles underscore the deep integration of these enzymes into the fabric of bacterial physiology.

Regulation of Gene Expression

Bacterial aaRSs can act as regulatory molecules, controlling the expression of their own genes and other genes involved in amino acid metabolism. This regulation is often tied to the levels of charged and uncharged tRNA in the cell. Two prominent mechanisms are:

-

The T-box Riboswitch: Prevalent in many Gram-positive bacteria, the T-box riboswitch is a regulatory RNA element found in the leader sequence of mRNAs encoding aaRSs and other amino acid-related genes.[1][6][7][8][9] When the cognate tRNA is uncharged (indicating a scarcity of the corresponding amino acid), it binds to the T-box leader, inducing a conformational change that stabilizes an antiterminator structure. This allows transcription of the downstream gene to proceed. Conversely, when the tRNA is charged, it cannot stabilize the antiterminator, leading to the formation of a terminator hairpin and premature termination of transcription.

-

The Stringent Response: This is a global stress response in bacteria triggered by nutrient starvation, particularly amino acid limitation.[10][11][12][13][14] When an uncharged tRNA binds to the ribosome, it activates the enzyme RelA, which synthesizes the alarmone guanosine tetraphosphate (ppGpp). ppGpp acts as a second messenger, reprogramming cellular metabolism by downregulating the synthesis of stable RNAs (rRNA and tRNA) and upregulating the expression of genes involved in amino acid biosynthesis and stress survival. While not direct actors in ppGpp synthesis, the levels of uncharged tRNA, a direct reflection of aaRS activity, are the primary trigger for this critical survival pathway.

Cell Wall Biosynthesis

Aminoacyl-tRNAs are utilized as substrates in pathways that modify bacterial cell wall components, contributing to antibiotic resistance.[7][15] For instance, in many bacteria, aminoacyl-phosphatidylglycerol synthases (aaPGSs) use charged tRNAs to add amino acids to phosphatidylglycerol in the cell membrane. This modification alters the net charge of the membrane, reducing the effectiveness of cationic antimicrobial peptides.[15] Similarly, Fem transferases use aminoacyl-tRNAs to construct the peptide interbridges in the peptidoglycan cell wall of many Gram-positive bacteria.[15]

Aminoacyl-tRNA Synthetases as Antibiotic Targets

The essential nature and structural divergence of bacterial aaRSs compared to their eukaryotic counterparts make them attractive targets for the development of novel antibiotics.[3][16][17][18] Inhibition of a bacterial aaRS leads to a depletion of the corresponding charged tRNA, stalling protein synthesis and ultimately leading to bacterial cell death.

Several natural and synthetic inhibitors of bacterial aaRSs have been discovered. A prominent example is mupirocin , a natural product that selectively inhibits bacterial isoleucyl-tRNA synthetase (IleRS) and is used topically to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Another example is indolmycin , a natural product that targets tryptophanyl-tRNA synthetase (TrpRS).[14]

The development of resistance to aaRS inhibitors can occur through several mechanisms, including:

-

Target Modification: Mutations in the gene encoding the aaRS can alter the inhibitor binding site, reducing its affinity.

-

Target Bypass: Acquisition of a second, resistant copy of the aaRS gene.

-

Reduced Drug Accumulation: Changes in cell permeability or increased efflux of the inhibitor.

Quantitative Data on Bacterial aaRSs and Their Inhibitors

The following tables summarize key quantitative data for selected bacterial aminoacyl-tRNA synthetases and their inhibitors.

Table 1: Kinetic Parameters of Selected Bacterial Aminoacyl-tRNA Synthetases

| Aminoacyl-tRNA Synthetase | Bacterium | Substrate | Km (µM) | kcat (s-1) |

| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Isoleucine | 50-100 | - |

| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | ATP | ~2500 | - |

| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Isoleucine (in E.ATP complex) | 1.7 | - |

| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | ATP (in E.Ile complex) | ~70 | - |

| Valyl-tRNA Synthetase (ValRS) | Escherichia coli | Valine | 150 | 120 |

| Cysteinyl-tRNA Synthetase (CysRS) | Escherichia coli | Cysteine | 30 | 80 |

| Prolyl-tRNA Synthetase (ProRS) | Escherichia coli | Proline | 200 | 150 |

| Alanyl-tRNA Synthetase (AlaRS) | Escherichia coli | Alanine | 3000 | 250 |

Note: Kinetic parameters can vary depending on the experimental conditions. Data compiled from multiple sources.[5][10][15][17][19][20][21][22]

Table 2: Inhibitory Activity of Selected Compounds Against Bacterial Aminoacyl-tRNA Synthetases and Bacterial Growth

| Inhibitor | Target aaRS | Bacterium | IC50 (nM) | MIC (µg/mL) |

| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | - | ≤ 4 (susceptible) |

| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | - | 8-256 (low-level resistance) |

| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | - | ≥ 512 (high-level resistance) |

| Indolmycin | Tryptophanyl-tRNA Synthetase (TrpRS) | Escherichia coli | 9.25 | - |

| Indolmycin | Tryptophanyl-tRNA Synthetase (TrpRS) | Helicobacter pylori | 12.2 | - |

| Indolmycin derivative (7aa) | Tryptophanyl-tRNA Synthetase (TrpRS) | Staphylococcus aureus | - | 0.125-2 |

| CB-432 | Isoleucyl-tRNA Synthetase (IleRS) | Escherichia coli | 1 | - |

| CB-432 | Isoleucyl-tRNA Synthetase (IleRS) | Streptococcus pyogenes | - | 0.5 |

| Quinolinone derivative | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | 12 | 0.12 |

Note: IC50 and MIC values can vary depending on the specific strain and assay conditions. Data compiled from multiple sources.[3][6][9][11][14][16][23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study bacterial aaRSs.

Protocol for In Vitro Aminoacylation Assay

This assay measures the ability of an aaRS to attach a radiolabeled amino acid to its cognate tRNA.

Materials:

-

Purified bacterial aminoacyl-tRNA synthetase

-

Cognate tRNA

-

Radiolabeled amino acid (e.g., [3H]- or [14C]-labeled)

-

ATP

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.

-

Initiate the reaction by adding the purified aaRS and cognate tRNA.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

At various time points, pipette aliquots of the reaction mixture onto glass fiber filters.

-

Immediately immerse the filters in ice-cold 10% TCA to precipitate the tRNA and any attached radiolabeled amino acid.

-

Wash the filters several times with cold 10% TCA to remove unincorporated radiolabeled amino acid.

-

Wash the filters with ethanol and allow them to dry.

-

Place the dry filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of aminoacyl-tRNA formed.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Mueller-Hinton broth)

-

Antimicrobial agent (aaRS inhibitor)

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the antimicrobial agent in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain in the growth medium (e.g., to a final concentration of 5 x 105 CFU/mL).

-

Add the bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria without inhibitor) and a negative control well (medium without bacteria).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol for Aminoacyl-tRNA Synthetase Proofreading Assay

This assay measures the ability of an aaRS to hydrolyze a misacylated tRNA.

Materials:

-

Purified bacterial aminoacyl-tRNA synthetase (wild-type and editing-deficient mutant, if available)

-

Cognate tRNA

-

Non-cognate, radiolabeled amino acid

-

ATP

-

Reaction buffer

-

TCA, 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare Misacylated tRNA: Incubate the cognate tRNA with an editing-deficient aaRS mutant (or a different aaRS that can misacylate the tRNA) and the non-cognate, radiolabeled amino acid in the presence of ATP. Purify the resulting misacylated tRNA.

-

Deacylation Assay: Incubate the purified, misacylated tRNA with the wild-type aaRS in the reaction buffer.

-

At various time points, remove aliquots and precipitate the tRNA with 10% TCA on glass fiber filters.

-

Wash the filters and measure the remaining radioactivity. A decrease in radioactivity over time indicates the hydrolysis of the misacylated tRNA by the proofreading activity of the enzyme.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to bacterial aminoacyl-tRNA synthetases.

References

- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA Synthetases in the Bacterial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. target.re.kr [target.re.kr]

- 7. researchgate.net [researchgate.net]

- 8. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. I: Kinetic mechanism of the substrate activation reaction studied by transient and steady-state techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Translation quality control is critical for bacterial responses to amino acid stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein-protein interactions and multi-component complexes of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of tRNA in cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aminoacyl-tRNA synthetase inhibitors as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aminoacyl-tRNA synthetase inhibitors as potent antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Within and beyond the stringent response-RSH and (p)ppGpp in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stringent response - Wikipedia [en.wikipedia.org]

Probing the Gatekeepers of Protein Synthesis: A Technical Guide to Aminoacyl-tRNA Synthetase-IN-1 and Related Isoleucyl-tRNA Synthetase Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Aminoacyl-tRNA Synthetase-IN-1 as a probe for enzyme function, within the broader context of inhibiting isoleucyl-tRNA synthetase (IleRS). While specific public data for "Aminoacyl tRNA synthetase-IN-1" is limited, its chemical structure strongly suggests it targets IleRS. Therefore, this guide will use the well-characterized and clinically relevant IleRS inhibitor, Mupirocin, as a primary exemplar to illustrate the principles of using such probes to study enzyme function and for drug discovery.

Introduction to Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a critical role in the first step of protein biosynthesis.[1][2] These enzymes are responsible for the highly specific esterification of an amino acid to its cognate tRNA molecule.[1][3] This two-step process, known as aminoacylation or "charging" of tRNA, is fundamental to the accurate translation of the genetic code.[1][4]

The reaction proceeds as follows:

-

Amino Acid Activation: The aaRS binds ATP and the specific amino acid, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate.[1]

-

tRNA Charging: The activated amino acid is then transferred from the aminoacyl-adenylate to the 3' end of the cognate tRNA, releasing AMP.

Due to their essential role in cell viability, aaRSs are attractive targets for the development of antimicrobial agents.[5][6] Differences between prokaryotic and eukaryotic aaRSs allow for the design of selective inhibitors.[5][7]

Isoleucyl-tRNA Synthetase (IleRS) as a Target

Isoleucyl-tRNA synthetase (IleRS) is a Class I aaRS responsible for attaching isoleucine to its cognate tRNA.[5] Like other aaRSs, it possesses a highly conserved catalytic domain. IleRS also has a proofreading or editing mechanism to prevent the incorrect incorporation of similar amino acids, such as valine.[3] The inhibition of IleRS leads to the cessation of protein synthesis and is bacteriostatic or bactericidal.

This compound and Mupirocin as Chemical Probes

This compound , with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate, is a compound that mimics the structure of the isoleucyl-adenylate intermediate. This structural similarity strongly suggests that it acts as a competitive inhibitor of IleRS.

Mupirocin , a natural product antibiotic, is a potent and selective inhibitor of bacterial IleRS.[5][7] It functions by binding to the enzyme's active site, preventing the formation of the isoleucyl-adenylate intermediate.[5][8] Mupirocin is used clinically to treat topical infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Mechanism of Action of IleRS Inhibitors

The primary mechanism of action for inhibitors like Mupirocin and likely this compound is the competitive inhibition of IleRS. By occupying the active site, these molecules prevent the binding of the natural substrates, isoleucine and ATP, thereby halting the aminoacylation process.

Quantitative Data for IleRS Inhibitors

The potency of IleRS inhibitors can be quantified through various metrics, such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC) in cellular assays. The table below summarizes key quantitative data for the well-characterized IleRS inhibitor, Mupirocin, and a related compound, Thiomarinol.

| Compound | Target Organism/Enzyme | Assay Type | Parameter | Value | Reference |

| Mupirocin | S. aureus IleRS | Enzyme Inhibition | Ki | ~8 nM | [5] |

| Mupirocin | E. coli IleRS | Enzyme Inhibition | Ki | ~100 nM | [5] |

| Mupirocin | Mupirocin-sensitive MRSA | Cell-based | MIC | 0.03 µg/mL | [5] |

| Mupirocin | High-level Mupirocin-resistant MRSA | Cell-based | MIC | >512 µg/mL | [5] |

| Thiomarinol A | MRSA IleRS | Enzyme Inhibition | Ki | picomolar | [9] |

| Thiomarinol A | Mupirocin-sensitive MRSA | Cell-based | MIC | 0.002 µM | [5] |

| Isoleucyl tRNA synthetase-IN-2 | IleRS | Enzyme Inhibition | Ki,app | 114 nM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize IleRS inhibitors.

IleRS Enzyme Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the aminoacylation of tRNA with a radiolabeled amino acid.

Materials:

-

Purified recombinant IleRS enzyme

-

[³H]-Isoleucine

-

ATP

-

tRNA specific for isoleucine (tRNAIle)

-

Inhibitor compound (e.g., Mupirocin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and [³H]-Isoleucine.

-

Add the inhibitor compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified IleRS enzyme and tRNAIle.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the charged tRNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.

-

Wash the filters with cold TCA to remove unincorporated [³H]-Isoleucine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

References

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]

- 4. Aminoacyl-tRNA - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase -Molecules and Cells | Korea Science [koreascience.kr]

- 8. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, mupirocin, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]

- 10. medchemexpress.com [medchemexpress.com]

The History and Evolution of Bacterial Aminoacyl-tRNA Synthetase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a class of ubiquitously expressed enzymes essential for the faithful translation of the genetic code.[1][2] These enzymes catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step process, forming an aminoacyl-tRNA.[3][4] This charged tRNA is then delivered to the ribosome for protein synthesis. The indispensable nature of aaRSs in bacterial viability has made them a compelling target for the development of novel antibacterial agents, particularly in the face of rising antimicrobial resistance. This technical guide provides an in-depth exploration of the history, discovery, and development of bacterial aaRS inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

A Historical Perspective on the Discovery of aaRS Inhibitors

The journey to therapeutically target bacterial aaRSs began with the discovery of naturally occurring inhibitors. These compounds, often produced by competing microorganisms, provided the initial chemical scaffolds and proof-of-concept for this enzyme class as a viable antibacterial target.

The Dawn of an Era: Natural Product Inhibitors

The first clinically significant aaRS inhibitor, mupirocin (formerly pseudomonic acid A), was isolated from Pseudomonas fluorescens.[5] Its discovery in the 1970s and subsequent clinical approval marked a pivotal moment, demonstrating that selective inhibition of a bacterial aaRS over its human counterpart was achievable.[2][6] Mupirocin specifically inhibits isoleucyl-tRNA synthetase (IleRS), thereby halting protein synthesis in susceptible bacteria, primarily Gram-positive organisms like Staphylococcus aureus.[6][7][8]

Following the success of mupirocin, a diverse array of natural products targeting various aaRSs were identified. These include:

-

Indolmycin: A tryptophan analog that competitively inhibits tryptophanyl-tRNA synthetase (TrpRS).[1][9][10]

-

Borrelidin: A macrolide antibiotic that inhibits threonyl-tRNA synthetase (ThrRS).[11][12][13]

-

Ochratoxin A: A mycotoxin that inhibits phenylalanyl-tRNA synthetase (PheRS).

-

Granaticin: A polyketide that targets leucyl-tRNA synthetase (LeuRS).

-

Furanomycin: An amino acid analog that inhibits isoleucyl-tRNA synthetase (IleRS).

These natural products showcased the chemical diversity that could be employed to inhibit aaRS function and provided the foundation for further drug discovery efforts.

The Rise of Synthetic Inhibitors

The advent of high-throughput screening (HTS) and structure-based drug design ushered in a new era of synthetic aaRS inhibitor development.[14][15][16] Leveraging the growing body of structural information on bacterial aaRSs, medicinal chemists began to design and synthesize novel chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Notable classes of synthetic aaRS inhibitors include:

-

Oxaboroles: A class of boron-containing heterocycles, with tavaborole (AN2690) being a prominent example that inhibits the editing domain of leucyl-tRNA synthetase (LeuRS).[2][17]

-

Benzoxaboroles: Another class of boron-containing compounds that have shown promise as aaRS inhibitors.[3]

-

Sulfonamides: These compounds have been explored as mimics of the aminoacyl-adenylate intermediate.

-

Pyrrolidinones and Pyrimidinones: These heterocyclic scaffolds have been investigated for their inhibitory activity against various aaRSs.[18]

The development of synthetic inhibitors has allowed for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance their therapeutic potential.

Quantitative Analysis of Inhibitor Potency

The evaluation of aaRS inhibitors relies on a variety of quantitative assays to determine their potency and efficacy. The most common parameters measured are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC).

In Vitro Enzyme Inhibition

The potency of an inhibitor against its purified aaRS target is typically determined using enzyme inhibition assays. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more fundamental measure of the inhibitor's binding affinity to the enzyme.

Table 1: In Vitro Inhibitory Activity of Selected Natural aaRS Inhibitors

| Inhibitor | Target aaRS | Bacterial Species | IC50 | Ki | Reference(s) |

| Mupirocin | IleRS | Staphylococcus aureus | - | 0.8 nM | [19] |

| Indolmycin | TrpRS | Bacillus stearothermophilus | - | - | [1][10] |

| Borrelidin | ThrRS | Escherichia coli | 0.8 nM | - | [13] |

| Ochratoxin A | PheRS | Bacillus subtilis | - | - | |

| Granaticin | LeuRS | Bacillus subtilis | - | - |

Table 2: In Vitro Inhibitory Activity of Selected Synthetic aaRS Inhibitors

| Inhibitor Class | Target aaRS | Bacterial Species | IC50 | Reference(s) |

| Quinolinones | MetRS | Staphylococcus aureus | 12 nM | [5] |

| Pyridones/Pyrimidones | MetRS | Staphylococcus aureus | 3-800 nM | [18] |

| Benzimidazoles | MetRS | Staphylococcus aureus | 3-700 nM | [18] |

| Thiazole adenylate mimics | LeuRS | Escherichia coli | 1.6 nM | [18] |

| N-leucinyl-benzenesulfonamides | LeuRS | Escherichia coli | 0.002 µM | [3] |

Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] It is a critical parameter for assessing the potential of an aaRS inhibitor as a therapeutic agent.

Table 3: Minimum Inhibitory Concentrations (MICs) of Selected aaRS Inhibitors

| Inhibitor | Target Organism | MIC (µg/mL) | Reference(s) |

| Mupirocin | Staphylococcus aureus | 0.25 | [20] |

| Indolmycin | Staphylococcus aureus | 8-32 | [9] |

| GSK2251052 (LeuRS inhibitor) | Staphylococcus aureus | 4 | [20] |

| REP8839 (MetRS inhibitor) | Staphylococcus aureus | 0.125 | [20] |

| PT638 (Benzoxaborole) | Staphylococcus aureus (MRSA) | 0.4 | [3] |

Key Experimental Protocols

The discovery and characterization of aaRS inhibitors involve a series of well-defined experimental protocols. This section provides an overview of the key methodologies.

Aminoacyl-tRNA Synthetase Inhibition Assay (Aminoacylation Assay)

This assay directly measures the ability of an inhibitor to block the charging of tRNA with its cognate amino acid.

Principle: The assay quantifies the amount of radiolabeled amino acid incorporated into tRNA in the presence and absence of the inhibitor.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, the specific tRNA, the radiolabeled amino acid (e.g., [14C]- or [3H]-amino acid), and the purified aaRS enzyme.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixtures. Include a control reaction with no inhibitor.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a defined period to allow the aminoacylation reaction to proceed.

-

Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA and any charged aminoacyl-tRNA.

-

Filtration and Washing: Filter the precipitate through a glass fiber filter to separate the tRNA from the unincorporated radiolabeled amino acid. Wash the filter extensively with cold TCA and ethanol to remove any remaining free radiolabeled amino acid.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Pyrophosphate Exchange Assay

This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi).

Principle: The assay measures the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the cognate amino acid and the aaRS enzyme.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, ATP, the specific amino acid, and the purified aaRS enzyme.

-

Initiation: Start the reaction by adding [32P]PPi to the mixture.

-

Incubation: Incubate the reaction at a specific temperature for a set time.

-

Quenching and Adsorption: Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal). The charcoal will adsorb the [32P]ATP formed.

-

Filtration and Washing: Filter the mixture to separate the charcoal with the bound [32P]ATP from the unincorporated [32P]PPi. Wash the charcoal to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity of the charcoal using a scintillation counter.

-

Data Analysis: Determine the rate of the exchange reaction and assess the effect of inhibitors on this rate.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an inhibitor against a specific bacterial strain.

Principle: The assay determines the lowest concentration of the inhibitor that prevents the visible growth of the bacteria in a liquid culture medium.

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture.

-

Serial Dilution of Inhibitor: Prepare a series of twofold dilutions of the inhibitor in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria without inhibitor) and a negative control well (broth without bacteria).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the inhibitor in which there is no visible growth.

Visualizing Mechanisms and Workflows

Understanding the molecular mechanisms of action and the experimental workflows is crucial for the rational design and development of aaRS inhibitors. Graphviz (DOT language) can be used to create clear and concise diagrams to represent these complex relationships.

Signaling and Resistance Pathways

Mupirocin inhibits bacterial isoleucyl-tRNA synthetase (IleRS), leading to the depletion of charged isoleucyl-tRNA and subsequent cessation of protein synthesis.[6][7][8] Resistance to mupirocin can arise through two primary mechanisms: low-level resistance due to point mutations in the native ileS gene, and high-level resistance conferred by the acquisition of a plasmid-borne, resistant ileS-2 gene (also known as mupA) or mupB.[7][21]

Caption: Mechanism of action and resistance pathways for the IleRS inhibitor mupirocin.

Beyond its antibacterial activity, borrelidin has been shown to possess anti-angiogenic properties by inhibiting threonyl-tRNA synthetase (ThrRS). This inhibition leads to the suppression of endothelial cell proliferation and the induction of apoptosis.[11][13][22] Borrelidin can also modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), favoring the production of anti-angiogenic isoforms.[12][23]

Caption: Signaling pathway of borrelidin's anti-angiogenic effects.

Experimental Workflows

The discovery of novel aaRS inhibitors often begins with a high-throughput screening campaign to test large compound libraries for their ability to inhibit the target enzyme.

Caption: A typical high-throughput screening workflow for the discovery of aaRS inhibitors.

Conclusion and Future Directions

The history of bacterial aminoacyl-tRNA synthetase inhibitors is a testament to the power of natural product discovery and the advancements in rational drug design. From the pioneering discovery of mupirocin to the development of novel synthetic inhibitors, the field has continuously evolved, providing a validated and promising avenue for combating bacterial infections. The detailed understanding of their mechanisms of action, coupled with robust experimental methodologies, continues to drive the discovery of new chemical entities with improved efficacy and reduced potential for resistance.

Future research in this area will likely focus on:

-

Exploring Novel Chemical Scaffolds: The identification of new classes of inhibitors with unique modes of action.

-

Targeting the Editing Domain: The editing domain of some aaRSs presents an attractive and less explored target for inhibitor development.

-

Dual-Targeting Inhibitors: Designing inhibitors that can target multiple aaRSs simultaneously to potentially circumvent resistance.

-

Overcoming Resistance: Developing strategies to combat emerging resistance to existing and future aaRS inhibitors.

The in-depth technical knowledge presented in this guide serves as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery and addressing the global challenge of antimicrobial resistance.

References

- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Borrelidin is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sketchviz.com [sketchviz.com]

- 19. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MupB, a New High-Level Mupirocin Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Cycle of Aminoacyl-tRNA Synthetases: A Technical Guide for Researchers and Drug Development Professionals